1-(2-(Aminomethyl)phenyl)ethanol
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Overview
Description
1-[2-(Aminomethyl)phenyl]ethanol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenylethanol, featuring an amino group attached to the benzene ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Aminomethyl)phenyl]ethanol can be synthesized through several methods. One common approach involves the reduction of 2-nitro-1-phenylethanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 2-hydroxyacetophenone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of 1-[2-(Aminomethyl)phenyl]ethanol typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Aminomethyl)phenyl]ethanol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: 2-Aminoacetophenone.
Reduction: 1-[2-(Aminomethyl)phenyl]ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Aminomethyl)phenyl]ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
1-[2-(Aminomethyl)phenyl]ethanol can be compared with similar compounds such as:
2-Amino-1-phenylethanol: Similar structure but lacks the aminomethyl group, leading to different reactivity and applications.
Phenylethanolamine: Contains an amino group but differs in the position of the hydroxyl group, affecting its chemical properties.
DL-beta-Hydroxyphenethylamine: Another related compound with distinct biological activities and uses.
Uniqueness: 1-[2-(Aminomethyl)phenyl]ethanol stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research make it a valuable compound in both academic and industrial settings .
Properties
CAS No. |
182963-65-1 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-[2-(aminomethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H13NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,6,10H2,1H3 |
InChI Key |
KPURZDPKEGBNFL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CN)O |
Canonical SMILES |
CC(C1=CC=CC=C1CN)O |
Synonyms |
Benzenemethanol, 2-(aminomethyl)--alpha--methyl- (9CI) |
Origin of Product |
United States |
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